An In-depth Technical Guide to 1-(5-Ethylthiophen-2-yl)ethanone
An In-depth Technical Guide to 1-(5-Ethylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Ethylthiophen-2-yl)ethanone, a substituted thiophene derivative, is a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon data from structurally related compounds to provide estimated properties and analytical insights.
Chemical Properties
1-(5-Ethylthiophen-2-yl)ethanone, also known as 2-acetyl-5-ethylthiophene, possesses the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol . While specific experimental data for its physical properties are not widely published, estimations can be made based on analogous compounds.
Table 1: Physicochemical Properties of 1-(5-Ethylthiophen-2-yl)ethanone and Related Compounds
| Property | 1-(5-Ethylthiophen-2-yl)ethanone (CAS: 18761-46-1) | 1-(Thiophen-2-yl)ethanone (CAS: 88-15-3) | 1-(5-Methylthiophen-2-yl)ethanone (CAS: 13679-74-8) |
| Molecular Formula | C₈H₁₀OS | C₆H₆OS | C₇H₈OS |
| Molecular Weight ( g/mol ) | 154.23 | 126.18 | 140.20 |
| Boiling Point (°C) | Data not available | 214 | 232-234 |
| Melting Point (°C) | Data not available | 9 | 24-28 |
| Density (g/mL) | Data not available | 1.168 (at 20°C) | 1.106 (at 25°C) |
| Solubility | Data not available | Data not available | Very slightly soluble in water |
Synthesis
The synthesis of 1-(5-Ethylthiophen-2-yl)ethanone typically proceeds via the Friedel-Crafts acylation of 2-ethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 2-position due to the activating effect of the ethyl group.
Experimental Protocol: Friedel-Crafts Acylation of 2-Ethylthiophene
Materials:
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2-Ethylthiophene
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Acetyl chloride (or acetic anhydride)
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A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
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Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂))
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Distillation apparatus
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Standard laboratory glassware
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, the anhydrous solvent is added, followed by the Lewis acid catalyst, under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is cooled in an ice bath.
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A solution of acetyl chloride (or acetic anhydride) in the anhydrous solvent is added dropwise to the stirred suspension of the Lewis acid.
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Following the addition, a solution of 2-ethylthiophene in the anhydrous solvent is added dropwise at a rate that maintains the reaction temperature below 10°C.
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After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
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The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with the solvent.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation or column chromatography to yield 1-(5-ethylthiophen-2-yl)ethanone.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-(5-Ethylthiophen-2-yl)ethanone
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the thiophene ring (two doublets).- Quartet and triplet for the ethyl group protons.- Singlet for the acetyl methyl protons. |
| ¹³C NMR | - Carbonyl carbon signal (~190-200 ppm).- Aromatic carbons of the thiophene ring.- Carbons of the ethyl group.- Carbon of the acetyl methyl group. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ketone (~1660-1680 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups.- C=C stretching vibrations for the thiophene ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 154.- Fragmentation pattern showing loss of the acetyl group (M-43) and ethyl group (M-29). |
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(5-ethylthiophen-2-yl)ethanone is primarily dictated by the acetyl group and the thiophene ring. The ketone functionality can undergo various reactions such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the α-carbon. The thiophene ring can undergo further electrophilic substitution, although the acetyl group is deactivating.
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 1-(5-ethylthiophen-2-yl)ethanone makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
Conclusion
1-(5-Ethylthiophen-2-yl)ethanone is a valuable synthetic intermediate with potential applications in medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not currently available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and reactivity based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.
